8-Fluoro-1,2,3,4-tetrahydrocyclopenta[b]indole
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Overview
Description
8-Fluoro-1,2,3,4-tetrahydrocyclopenta[b]indole is a fluorinated derivative of the indole family, characterized by its unique structure that includes a tetrahydrocyclopenta ring fused to an indole core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Fluoro-1,2,3,4-tetrahydrocyclopenta[b]indole typically involves a multi-step process. One common method is the Fischer indolisation followed by N-alkylation. This method is efficient and high-yielding, often utilizing aryl hydrazines, ketones, and alkyl halides as starting materials . The reaction conditions may include microwave irradiation to reduce reaction times significantly .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger batches and ensuring the availability of high-purity starting materials.
Chemical Reactions Analysis
Types of Reactions: 8-Fluoro-1,2,3,4-tetrahydrocyclopenta[b]indole can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like tetramethylpiperidine-1-oxoammonium salts.
Substitution: Halogenation and other substitution reactions can be performed using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Tetramethylpiperidine-1-oxoammonium salts.
Reduction: Palladium on carbon (Pd/C) and hydrogen gas.
Substitution: Various halogenating agents.
Major Products:
Oxidation: Oxidized derivatives with functional groups at specific positions.
Reduction: Hexahydro derivatives.
Substitution: Halogenated indole derivatives.
Scientific Research Applications
8-Fluoro-1,2,3,4-tetrahydrocyclopenta[b]indole has several applications in scientific research:
Mechanism of Action
The mechanism of action of 8-Fluoro-1,2,3,4-tetrahydrocyclopenta[b]indole involves its interaction with various molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological macromolecules. This can influence pathways related to inflammation, cell proliferation, and apoptosis .
Comparison with Similar Compounds
1,2,3,4-Tetrahydrocyclopenta[b]indole: Lacks the fluorine atom, resulting in different chemical properties and biological activities.
7-Fluoro-1,2,3,4-tetrahydrocyclopenta[b]indole: Similar structure but with the fluorine atom at a different position, leading to variations in reactivity and applications.
Uniqueness: 8-Fluoro-1,2,3,4-tetrahydrocyclopenta[b]indole is unique due to the specific positioning of the fluorine atom, which can significantly alter its chemical reactivity and biological interactions compared to its non-fluorinated and differently fluorinated counterparts .
Properties
Molecular Formula |
C11H10FN |
---|---|
Molecular Weight |
175.20 g/mol |
IUPAC Name |
8-fluoro-1,2,3,4-tetrahydrocyclopenta[b]indole |
InChI |
InChI=1S/C11H10FN/c12-8-4-2-6-10-11(8)7-3-1-5-9(7)13-10/h2,4,6,13H,1,3,5H2 |
InChI Key |
ILFIEUFYACXKIB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)NC3=C2C(=CC=C3)F |
Origin of Product |
United States |
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